molecular formula C31H23N3O4 B15084282 [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate CAS No. 769152-91-2

[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate

Cat. No.: B15084282
CAS No.: 769152-91-2
M. Wt: 501.5 g/mol
InChI Key: QIZSMDYMPYPVDN-BIZUNTBRSA-N
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Description

[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate is a complex organic compound that features a naphthalene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate typically involves multiple steps. One common approach is the condensation of 2-naphthylamine with 2-oxoacetic acid hydrazide to form an intermediate hydrazone. This intermediate is then reacted with 4-methylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as fluorescent probes due to their aromatic nature.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound acts as a modulator.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate apart is its dual naphthalene structure, which provides unique electronic properties and reactivity patterns. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic electronic materials.

Properties

CAS No.

769152-91-2

Molecular Formula

C31H23N3O4

Molecular Weight

501.5 g/mol

IUPAC Name

[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate

InChI

InChI=1S/C31H23N3O4/c1-20-13-15-23(16-14-20)31(37)38-28-18-17-22-8-2-4-10-24(22)26(28)19-32-34-30(36)29(35)33-27-12-6-9-21-7-3-5-11-25(21)27/h2-19H,1H3,(H,33,35)(H,34,36)/b32-19+

InChI Key

QIZSMDYMPYPVDN-BIZUNTBRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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